molecular formula C13H21N5OS B4501964 4-{[4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}thiomorpholine

4-{[4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}thiomorpholine

Cat. No.: B4501964
M. Wt: 295.41 g/mol
InChI Key: ZLLLNOWXDZSOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}thiomorpholine is a useful research compound. Its molecular formula is C13H21N5OS and its molecular weight is 295.41 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.14668148 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : This compound is synthesized using various techniques, including nuclear magnetic resonance (NMR), X-ray diffraction, and others. These methods are essential for determining its structure and properties (Sun et al., 2021).

  • Crystal Structure : The crystal structure of related compounds provides insights into their molecular arrangement and stability. This is crucial for understanding their interactions and potential applications (Akkurt et al., 2008).

Corrosion Inhibition

  • Use in Corrosion Inhibition : Thiomorpholine derivatives are studied for their effectiveness in inhibiting corrosion, particularly in metals like carbon steel in environments such as seawater. This has implications for marine engineering and infrastructure maintenance (Amar et al., 2008).

Antimicrobial Activity

  • Antimicrobial Properties : Research indicates that thiomorpholine derivatives exhibit antimicrobial activity. This is significant for the development of new pharmaceuticals and treatments for bacterial infections (Kardile & Kalyane, 2010).

Chemical Synthesis and Derivative Formation

  • Chemical Reactivity : Studies show how thiomorpholine and its derivatives react under various conditions to form new compounds. This knowledge is fundamental in organic chemistry and for synthesizing new materials (Yehia et al., 2002).

  • Formation of Advanced Reaction Products : Understanding the reaction products of thiomorpholine derivatives with other compounds like cysteine is important for exploring its biological applications and interactions (Shimozu et al., 2009).

Applications in Photovoltaics

  • Photovoltaic Devices : Some thiomorpholine derivatives are used in the development of solution-processable photovoltaic devices, indicating their potential in renewable energy technologies (Patil et al., 2014).

Additional Applications

  • Diverse Reactions and Products : The compound's derivatives are used in various reactions, leading to the synthesis of new heterocyclic compounds. This has implications in drug development and materials science (Moskovkina & Tilichenko, 1976).

Properties

IUPAC Name

[4-(tetrazol-1-ylmethyl)cyclohexyl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5OS/c19-13(17-5-7-20-8-6-17)12-3-1-11(2-4-12)9-18-10-14-15-16-18/h10-12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLLNOWXDZSOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C=NN=N2)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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